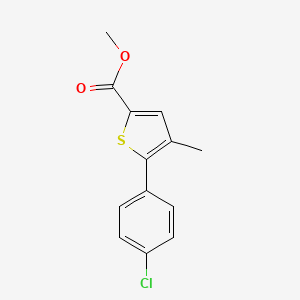
Methyl 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a methyl ester group at the 2-position, a 4-chlorophenyl group at the 5-position, and a methyl group at the 4-position of the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Substitution Reactions:
Esterification: The carboxylic acid group at the 2-position can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It can serve as a probe molecule for studying enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Methyl 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain proteins, while the thiophene ring can contribute to its overall stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl-5-(4-bromophenyl)-4-methylthiophene-2-carboxylate
- Methyl-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylate
- Methyl-5-(4-methylphenyl)-4-methylthiophene-2-carboxylate
Uniqueness
Methyl 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s overall properties compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C13H11ClO2S |
|---|---|
Poids moléculaire |
266.74 g/mol |
Nom IUPAC |
methyl 5-(4-chlorophenyl)-4-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO2S/c1-8-7-11(13(15)16-2)17-12(8)9-3-5-10(14)6-4-9/h3-7H,1-2H3 |
Clé InChI |
QYUCYBQAUTZMNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)C(=O)OC)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















